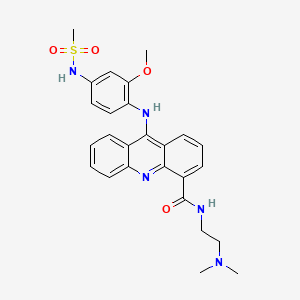
sn16713
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sn16713 is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potential therapeutic properties, particularly in the treatment of diseases mediated by mutated forms of the epidermal growth factor receptor (EGFR), such as various types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sn16713 involves multiple steps, starting with the preparation of the acridine core. The key steps include:
Formation of the Acridine Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the dimethylaminoethyl group and the methoxy-4-((methylsulfonyl)amino)phenyl group through nucleophilic substitution reactions.
Coupling Reactions: Coupling of the substituted acridine with the carboxamide group under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Use of batch reactors for precise control over reaction conditions.
Purification: Multi-step purification processes, including crystallization and chromatography, to isolate the desired product.
Quality Control: Rigorous quality control measures to ensure the consistency and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
sn16713 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in medicinal chemistry for drug development .
Scientific Research Applications
sn16713 has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as an anti-cancer agent, particularly in targeting EGFR mutations.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of sn16713 involves its interaction with the epidermal growth factor receptor (EGFR). The compound binds to the mutated forms of EGFR, inhibiting its activity and thereby preventing the proliferation of cancer cells. This inhibition occurs through the disruption of downstream signaling pathways that are essential for cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another EGFR inhibitor used in cancer treatment.
Erlotinib: Similar in structure and function, used for non-small cell lung cancer.
Afatinib: An irreversible EGFR inhibitor with broader activity against multiple EGFR mutations.
Uniqueness
sn16713 is unique due to its specific structural features that allow for high affinity binding to mutated EGFR. Its methoxy and methylsulfonyl groups contribute to its selectivity and potency, making it a promising candidate for targeted cancer therapy .
Properties
CAS No. |
88476-68-0 |
|---|---|
Molecular Formula |
C26H29N5O4S |
Molecular Weight |
507.6 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-9-[4-(methanesulfonamido)-2-methoxyanilino]acridine-4-carboxamide |
InChI |
InChI=1S/C26H29N5O4S/c1-31(2)15-14-27-26(32)20-10-7-9-19-24(18-8-5-6-11-21(18)28-25(19)20)29-22-13-12-17(16-23(22)35-3)30-36(4,33)34/h5-13,16,30H,14-15H2,1-4H3,(H,27,32)(H,28,29) |
InChI Key |
PCDQLFWIZFQMAV-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC |
Key on ui other cas no. |
88476-68-0 |
Synonyms |
N-(2-dimethylaminoethyl)-9-[4-(methanesulfonamido)-2-methoxyanilino]acridine-4-carboxamide; SN-16713 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















